Methyl octadeca-6,10,12-trienoate

Description

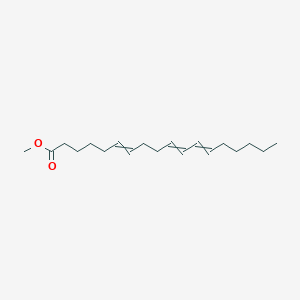

Methyl octadeca-6,9,12-trienoate, also known as γ-linolenic acid methyl ester (GLA-ME), is a methyl ester derivative of γ-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid (PUFA). Its structure features three cis-conjugated double bonds at positions 6, 9, and 12 (6Z,9Z,12Z configuration) on an 18-carbon chain. This compound is widely used in biochemical research, particularly in lipid metabolism studies and as a precursor for bioactive mediators like prostaglandins .

Properties

CAS No. |

624735-75-7 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl octadeca-6,10,12-trienoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10,13-14H,3-6,11-12,15-18H2,1-2H3 |

InChI Key |

ATVHXRXEJFYVKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC=CCCC=CCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Acyl Chloride Intermediate

Reaction Mechanism and Protocol

The most widely documented synthetic route involves the formation of octadeca-6,9,12-trienoyl chloride followed by esterification with methanol. This method, adapted from patent WO1996033155A1, proceeds as follows:

Chlorination of γ-Linolenic Acid :

γ-Linolenic acid (6Z,9Z,12Z-octadecatrienoic acid) is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions to form the corresponding acyl chloride. The reaction is typically conducted at 0–5°C to minimize side reactions.Esterification with Methanol :

The acyl chloride is reacted with methanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. For example:

$$

\text{C}{17}\text{H}{29}\text{COCl} + \text{CH}3\text{OH} \xrightarrow{\text{base}} \text{C}{17}\text{H}{29}\text{COOCH}3 + \text{HCl}

$$

Yields exceed 85% when conducted in dichloromethane at 0°C for 4 hours.

Large-Scale Production and Purification

A scaled-up protocol from the same patent describes:

- Dissolving γ-linolenic acid (137.5 g) in dry pyridine.

- Dropwise addition of acyl chloride to 2,2,2-trichloroethyl salicylate at 0°C.

- Stirring for 20 hours at room temperature, followed by vacuum distillation to remove pyridine.

- Final purification via silica gel chromatography or recrystallization yields >95% purity.

Natural Extraction from Plant Sources

Isolation from Rosa beggeriana Schrenk

Methyl octadeca-9,12,15-trienoate (a structural isomer) was isolated from the n-hexane/ethyl acetate (6:4) fraction of Rosa beggeriana fruits, constituting 32.94% of the extract by gas chromatography–mass spectrometry (GC-MS). While this highlights natural abundance, positional isomerism necessitates further refinement for 6,9,12 specificity.

Table 1: GC-MS Analysis of Rosa beggeriana Extracts

| Retention Time (min) | Compound | Match Factor | Area (%) |

|---|---|---|---|

| 40.335 | Methyl octadeca-9,12,15-trienoate | 99.3 | 32.94 |

| 40.244 | Methyl octadeca-9,12-dienoate | 99.2 | 13.16 |

Enzymatic Esterification

Lipase-Catalyzed Methanolysis

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of γ-linolenic acid triglycerides with methanol. Key advantages include:

Analytical Characterization

GC-MS and NMR Validation

- GC-MS : Characteristic fragments at m/z 292.5 ([M]⁺) and 236.3 ([M – C₃H₆O₂]⁺) confirm molecular weight and ester functional group.

- ¹H NMR : Signals at δ 5.35–5.25 (m, 6H, –CH=CH–), δ 3.65 (s, 3H, –OCH₃), and δ 2.76 (t, 4H, allylic –CH₂–).

Table 2: Key NMR Assignments for Methyl Octadeca-6,9,12-Trienoate

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 5.35–5.25 | Multiplet | 6H, –CH=CH– (triene) |

| 3.65 | Singlet | 3H, –OCH₃ (methyl ester) |

| 2.76 | Triplet | 4H, allylic –CH₂– |

Industrial Applications and Formulations

Patent WO1996033155A1 details formulations containing 0.1–40% methyl octadeca-6,9,12-trienoate derivatives for:

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-6,10,12-trienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: It can be reduced to form saturated fatty acid methyl esters.

Substitution: The ester group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acid methyl esters.

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Methyl octadeca-6,10,12-trienoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Used in the production of biodegradable polymers and as a component in cosmetic formulations

Mechanism of Action

The mechanism of action of methyl octadeca-6,10,12-trienoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also be metabolized to form bioactive lipid mediators that play roles in inflammation and cell signaling pathways .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 16326-32-2

- Molecular Weight : 292.46 g/mol

- Purity : ≥97% (as per commercial standards)

- Storage : Recommended for long-term storage at –20°C in inert atmospheres .

Comparison with Similar Compounds

Structural Isomers: Positional and Geometric Variations

Methyl octadeca-6,9,12-trienoate is distinct from other octadecatrienoate esters due to its double bond positions and stereochemistry. Below is a comparison with key structural analogs:

Notes:

- The omega-6 (n-6) vs. omega-3 (n-3) classification determines metabolic pathways and biological roles. GLA-ME (n-6) is linked to pro-inflammatory mediators, while n-3 derivatives (e.g., α-linolenic acid esters) are anti-inflammatory .

- Butyl esters (e.g., butyl octadeca-9,12,15-trienoate) exhibit lower volatility and higher hydrophobicity than methyl esters, influencing their industrial and analytical applications .

Functional Derivatives and Metabolites

Methyl octadeca-6,9,12-trienoate serves as a precursor for oxidized derivatives, which are critical in signaling pathways:

Key Findings :

Commercial and Analytical Relevance

Methyl octadeca-6,9,12-trienoate is commercially available at high purity (≥97%) for research purposes, with pricing varying by quantity (e.g., 100 mg = €38; 1 g = €189) . In contrast, butyl octadeca-9,12,15-trienoate is less commonly available and primarily isolated from Baltic amber for niche analytical applications .

Q & A

Q. What analytical techniques are recommended for identifying methyl octadeca-6,9,12-trienoate in complex biological samples?

Gas chromatography-mass spectrometry (GC/MS) is the primary method, utilizing polar capillary columns (e.g., DB-23) and retention time comparisons (e.g., 23.7 minutes for the 6,9,12 isomer). High-resolution mass spectrometry (HRMS) with a mass accuracy threshold of ±5 ppm is critical to differentiate isomers and validate molecular formulas (e.g., C₁₉H₃₂O₂, m/z 292.48) . Spectral libraries such as NIST and domain-specific databases should be cross-referenced to confirm identifications .

Q. How can researchers synthesize methyl octadeca-6,9,12-trienoate for experimental use?

Standard esterification protocols involve reacting the free fatty acid (octadeca-6,9,12-trienoic acid) with methanol in the presence of an acid catalyst (e.g., sulfuric acid or BF₃-methanol). Post-reaction purification via silica gel chromatography or preparative HPLC ensures removal of unreacted precursors. Commercial synthesis often requires cryogenic storage (0°C–6°C) to prevent oxidation of polyunsaturated chains .

Q. What are the primary challenges in quantifying methyl octadeca-6,9,12-trienoate in lipid extracts?

Matrix interference from co-eluting lipids (e.g., phospholipids) and isomer overlap (e.g., 9,12,15 vs. 6,9,12 isomers) are key issues. Mitigation strategies include using deuterated internal standards (e.g., methyl stearate-d₃₅) and validating methods with spike-recovery experiments. Ultrahigh-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) can improve quantification accuracy in the absence of chromophores .

Advanced Research Questions

Q. How should discrepancies in mass spectrometry imaging (MSI) data for methyl octadeca-6,9,12-trienoate adducts be resolved?

Conflicting signals (e.g., m/z 746.5084 vs. 746.5016 in rectal tissue) require high-resolution MS² fragmentation to distinguish adducts (e.g., [M+H]⁺ vs. [M+Na]⁺). Isotopic pattern analysis (e.g., ¹³C natural abundance) and spatial correlation with histological features (via multi-modal imaging) can confirm localization. Data should be validated against synthetic standards and tissue blanks .

Q. What strategies optimize the chromatographic separation of methyl octadeca-6,9,12-trienoate isomers?

Use polar capillary GC columns (e.g., CP-Sil 88) with temperature programming (e.g., 50°C to 240°C at 4°C/min). Retention indices should be compared against authenticated standards. For LC-based methods, silver-ion chromatography (Ag⁺-HPLC) selectively retains trienoate isomers based on double-bond geometry, resolving positional isomers (e.g., Δ6 vs. Δ9) .

Q. How can researchers evaluate the biological activity of methyl octadeca-6,9,12-trienoate derivatives?

Design bioassays to test antimicrobial or anti-inflammatory properties. For example, minimum inhibitory concentration (MIC) assays against Staphylococcus aureus can be performed, with activity correlated to structural features (e.g., double-bond positioning). Structure-activity relationship (SAR) studies should include synthetic analogs (e.g., ethyl or butyl esters) to assess functional group contributions .

Q. What experimental controls are critical when studying methyl octadeca-6,9,12-trienoate in in vivo models?

Include negative controls (vehicle-only treatments) and positive controls (e.g., linolenic acid derivatives). Monitor oxidative degradation by analyzing tissue homogenates for peroxidation byproducts (e.g., malondialdehyde via thiobarbituric acid assay). For isotopic tracing studies, use ¹³C-labeled methyl esters to track metabolic incorporation .

Methodological Notes

- Data Contradiction Analysis : When MSI signals conflict (e.g., m/z 746.5084 in human rectum vs. 746.5162 in murine lung), validate using orthogonal techniques like MALDI-TOF/TOF or ion mobility spectrometry. Document instrument parameters (e.g., resolution: 40 μm) and matrix effects (e.g., ionization suppression in lipid-rich tissues) .

- Reproducibility : Follow FAIR data principles—ensure metadata includes synthesis protocols, chromatographic conditions, and spectral validation steps. Use standardized schemas (e.g., NIST Chemistry WebBook entries) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.